molecular formula C16H13ClN2OS B5683308 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine CAS No. 315706-14-0

4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine

Cat. No.: B5683308
CAS No.: 315706-14-0
M. Wt: 316.8 g/mol
InChI Key: KJZRUVRVAIKXOV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine (CAS 315706-14-0) is a synthetic thiazole-based derivative of significant interest in anticancer research and medicinal chemistry . Thiazole derivatives are recognized for their strong affinity to various biological targets and have emerged as a promising scaffold for developing novel tubulin polymerization inhibitors . These compounds are designed to bind to the colchicine binding site on tubulin, a well-established target in cancer therapy, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis in proliferating cancer cells . The structural motif of this compound, which includes specific aryl substitutions, is associated with potent antiproliferative efficacy against a panel of human cancer cell lines . Research into similar analogs has demonstrated the ability to activate key apoptotic markers, including caspases-3 and -9, while down-regulating anti-apoptotic proteins, highlighting a defined mechanism of action for this compound class . This makes this compound a valuable chemical tool for researchers investigating new pathways in oncology and cell biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)18-16-19-15(10-21-16)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZRUVRVAIKXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212512
Record name 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315706-14-0
Record name 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315706-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine typically involves the condensation of 4-chloroaniline with 4-methoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits moderate nucleophilicity, enabling reactions with electrophilic reagents:

Reaction TypeReagents/ConditionsProduct FormedKey ObservationsSource
Alkylation Alkyl halides (R-X) in DMF/K₂CO₃, refluxN-Alkylated thiazole derivativesLimited regioselectivity
Acylation Acetyl chloride, TEA, THFN-Acetylated derivativesHigh yields (75-90%)
Sulfonation Sulfonyl chlorides, pyridine, 0°CSulfonamide derivativesRequires inert atmosphere

Example :
Reaction with benzoyl chloride produces N-benzoyl-4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine in 82% yield .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes EAS at the 5-position due to electron-donating effects of the methoxy group:

ReactionConditionsRegioselectivityYield (%)Notes
Nitration HNO₃/H₂SO₄, 0°C5-Nitro65Minor 4-nitro isomer
Halogenation Br₂/FeBr₃, CH₂Cl₂5-Bromo78Requires Lewis acid
Sulfonation ClSO₃H, 50°C5-Sulfo60Limited thermal stability

Mechanistic Insight :
The 4-methoxyphenyl group activates the thiazole ring via resonance, directing incoming electrophiles to the 5-position .

Cross-Coupling Reactions

The chlorophenyl substituent participates in transition-metal-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateYield (%)Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMFArylboronic acids70-85Biaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosAryl amines60-75Triarylamine systems

Case Study :
Coupling with 4-methoxyphenylboronic acid yields a tetrasubstituted biaryl product (m.p. 204–206°C) with enhanced tubulin inhibition (IC₅₀ = 1.8 μM) .

Condensation Reactions

The amine group forms Schiff bases and thiourea derivatives:

Reaction PartnerConditionsProduct ClassBiological Activity
Aromatic aldehydesEthanol, Δ, 4hSchiff basesAntifungal (MIC = 8 μg/mL)
IsothiocyanatesDCM, TEA, 0°C → RTThioureasKinase inhibitors

Structural Data :
Condensation with 2,4-difluorophenyl isothiocyanate produces a thiourea derivative (¹H NMR δ 7.61–7.24 ppm) .

Ring Functionalization

The thiazole core undergoes regioselective modifications:

TransformationReagentsOutcomeKey Characterization
Oxidation mCPBA, CH₂Cl₂Thiazole N-oxideIR ν = 1250 cm⁻¹ (N→O)
Reduction H₂ (1 atm), Pd/C, EtOHDihydrothiazoleLoss of aromaticity (UV)

Comparative Reactivity of Analogues

Electronic effects of substituents significantly alter reactivity:

CompoundNitration Rate (Relative)Suzuki Coupling Yield (%)
4-(4-Chlorophenyl)-N-(4-methoxyphenyl)1.085
N-(2-Chlorophenyl)-4-(4-methylphenyl)0.672
4-(4-Methoxyphenyl)thiazol-2-amine1.291

Data compiled from multiple sources

Stability Considerations

  • Thermal : Stable ≤150°C (TGA data shows 5% mass loss at 210°C)

  • Photochemical : Degrades under UV light (λ = 254 nm) via C–S bond cleavage

  • Hydrolytic : Resistant to acidic hydrolysis (pH 1–6) but decomposes in basic conditions (pH >10)

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (related to our compound) showed potent antiproliferative activity against various human cancer cell lines, with IC50 values ranging from 0.36 to 0.86 μM. This compound was identified as a tubulin inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase .

Antimycobacterial Activity

Thiazole derivatives have also been explored for their antimycobacterial properties. Compounds structurally similar to 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine have demonstrated activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 6.25 μM against resistant strains . This highlights the potential of these compounds in developing new treatments for tuberculosis.

Anticonvulsant Properties

Thiazole-based compounds have shown promise in anticonvulsant activity. Certain derivatives exhibited significant efficacy in animal models of epilepsy, with median effective doses lower than standard treatments like ethosuximide. The structure-activity relationship (SAR) studies indicated that para-substituted phenyl groups enhance anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives. For instance:

  • Substituents : The presence of electron-withdrawing groups (like Cl or F) on the phenyl ring significantly enhances biological activity.
  • Linker Variations : Modifications to the amino linker can alter potency and selectivity against various biological targets .

Study 1: Tubulin Inhibition

A study evaluated a series of N,4-diaryl-1,3-thiazole-2-amines for their ability to inhibit tubulin polymerization. The most potent compound displayed similar mechanisms to known tubulin inhibitors like colchicine, emphasizing the therapeutic potential of thiazole derivatives in cancer treatment .

Study 2: Antimycobacterial Activity

Research on aminothiazole derivatives revealed promising antimycobacterial activity against Mtb H37Rv strains. The study highlighted that specific substitutions on the thiazole ring could enhance selectivity and reduce cytotoxicity in mammalian cells .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Thiazol-2-Amine Derivatives

Compound Name Substituents (Thiazole 4-position / Amine N-position) Melting Point (°C) Synthetic Yield (%) Key References
Target Compound 4-(4-ClPh) / N-(4-MeOPh) Not reported Not reported
N-(3-Chloro-2-methylphenyl)-4-(4-MeOPh)thiazol-2-amine (5g) 4-(4-MeOPh) / N-(3-Cl-2-MePh) 208–210 65
4-(4-ClPh)-N-(4-F-2-MePh)thiazol-2-amine (5h) 4-(4-ClPh) / N-(4-F-2-MePh) 135–137 65
N-(4-ClBz)-4-(4-BrPh)thiazol-2-amine (p7) 4-(4-BrPh) / N-(4-ClBz) 65–70 83
4-(4-NO₂Ph)thiazol-2-amine (7) 4-(4-NO₂Ph) / NH₂ 118–286 94
ML277 (Kv7.1 activator) 4-(4-MeOPh) / N-(tosylpiperidine) Not reported High purity

Key Observations :

  • Electron-Withdrawing vs. coli) . In contrast, the 4-methoxyphenyl group (electron-donating) may increase solubility and modulate pharmacokinetics .
  • Melting Points: Compounds with nitro (4-NO₂Ph) or bulky substituents (e.g., 5g) exhibit higher melting points due to enhanced intermolecular interactions .
  • Synthetic Efficiency : Yields vary significantly; nitro-substituted derivatives (e.g., compound 7) achieve >90% yields via cyclization , while Schiff base derivatives (e.g., p7) require multistep syntheses with moderate yields (65–83%) .

Table 2: Antimicrobial and Pharmacological Activities of Thiazol-2-Amine Derivatives

Compound Name Biological Activity (MIC, IC₅₀, or Inhibition %) Target Organism/Protein Key References
Target Compound Not explicitly reported Hypothesized: FabH, MMPs
5g, 5h, 5i, 5j () MIC: 6.25–25 µg/mL E. coli, S. aureus, P. aeruginosa
4-(4-NO₂Ph)thiazol-2-amine (7) Anti-inflammatory (COX-2 inhibition: ~70%) In vitro inflammation models
ML277 EC₅₀ = 110 nM Kv7.1 potassium channel
N-(4-NitroBz)-4-(Benzimidazolyl)thiazol-2-amine (5b) Antitubercular (MIC: 3.12 µg/mL) M. tuberculosis H37Rv

Key Observations :

  • Antibacterial Activity : Chloro- and methoxy-substituted derivatives (e.g., 5g, 5h) show potent activity against Gram-positive and Gram-negative bacteria (MIC = 6.25–25 µg/mL) . The target compound’s 4-chlorophenyl group may enhance membrane penetration, while the methoxy group could reduce toxicity .
  • Enzyme Inhibition : Nitro-substituted analogs (e.g., compound 7) exhibit anti-inflammatory effects via COX-2 inhibition, suggesting substituent-dependent modulation of enzyme binding .
  • Ion Channel Modulation : Methoxy-substituted derivatives like ML277 demonstrate high selectivity for Kv7.1 channels, highlighting the role of aryl substituents in target specificity .

Spectral and Mechanistic Insights

  • NMR Shifts : The 4-chlorophenyl group in the target compound causes downfield shifts in ¹H NMR (δ 7.32–7.64 ppm for aromatic protons) compared to methoxy-substituted analogs (δ 6.85–7.31 ppm) due to electron-withdrawing effects .
  • Mechanistic Studies : Chloro-substituted thiazoles (e.g., 5h) inhibit FabH in E. coli by binding to the catalytic Cys-His-Asn triad, while methoxy groups may stabilize hydrophobic interactions .

Biological Activity

The compound 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine , a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Substituents :
    • 4-Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's biological activity.
    • 4-Methoxyphenyl Group : Known for its influence on the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action :
    • The compound is believed to inhibit tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is similar to that of established anticancer agents like combretastatin A-4 (CA-4) .
    • Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, which is critical for its antiproliferative effects .
  • Cell Line Studies :
    • In vitro studies show that this compound exhibits significant antiproliferative activity across various cancer cell lines, with IC50 values ranging from 0.36 to 0.86 µM .
    • It has been reported to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Comparative Analysis :
    • A comparative study of various thiazole derivatives indicates that those with similar structural features exhibit varying degrees of anticancer activity, emphasizing the importance of specific substituents on the thiazole ring .
Compound NameIC50 (µM)Mechanism of ActionCell Lines Tested
This compound0.36 - 0.86Inhibits tubulin polymerizationSGC-7901, HepG2, PC12
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine0.36 - 0.86Inhibits tubulin polymerizationVarious cancer lines

Antioxidant Activity

Thiazole derivatives have also been investigated for their antioxidant properties. Preliminary studies suggest that compounds with thiazole moieties can scavenge free radicals effectively, which may contribute to their overall therapeutic efficacy .

Case Studies

  • Study on Anticancer Properties :
    • A study published in Molecules detailed the synthesis and evaluation of various thiazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and biological activity, with specific focus on substituents that enhance potency against cancer cell lines .
  • In Vivo Studies :
    • Additional research has indicated that thiazole derivatives can exhibit protective effects against oxidative stress in animal models, suggesting potential applications beyond oncology into areas such as neuroprotection and cardioprotection .

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine?

Methodological Answer: The compound is typically synthesized via a condensation reaction. A representative method involves:

  • Step 1: Reacting 2-amino-4-(4-chlorophenyl)thiazole (0.01 mol) with 4-methoxybenzaldehyde (0.01 mol) in ethanol (30 mL) under reflux for 2 hours.
  • Step 2: Adding glacial acetic acid (2 mL) as a catalyst to enhance imine bond formation.
  • Step 3: Cooling the mixture, filtering the precipitate, and recrystallizing from DMF for single-crystal growth .

Alternative methods may use dichloromethane and triethylamine as solvents, though yields and purity vary depending on substituent reactivity .

Q. What techniques are used for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography: Determines bond lengths, angles, and dihedral angles (e.g., thiazole ring planarity: RMSD = 0.033 Å) .
  • Spectroscopy:
    • ¹H NMR: Confirms aromatic proton environments (e.g., δ 7.2–8.1 ppm for chlorophenyl and methoxyphenyl groups) .
    • IR: Identifies N–H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • Mass spectrometry: Validates molecular weight (e.g., [M+H]⁺ at m/z 343.8) .

Q. How is purification achieved for this compound?

Methodological Answer:

  • Recrystallization: Dissolve the crude product in DMF, heat to 80°C, and allow slow evaporation for single-crystal formation .
  • Column chromatography: Use silica gel with ethyl acetate/hexane (3:7) for derivatives with polar substituents .

Advanced Research Questions

Q. How can molecular docking studies predict biological activity?

Methodological Answer:

  • Step 1: Generate 3D structures using software (e.g., Gaussian09) and optimize geometry with density functional theory (DFT).
  • Step 2: Dock the compound into target proteins (e.g., Leishmania enzymes) using AutoDock Vina.
  • Step 3: Analyze binding affinities (<−7.0 kcal/mol suggests strong interactions) and hydrogen bonding with residues (e.g., Arg 423, Glu 428) .

Q. How is structure-activity relationship (SAR) analyzed for antimicrobial activity?

Methodological Answer:

  • Variation of substituents: Compare analogs with electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups.
  • Biological assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
    • Example: The 4-methoxyphenyl group enhances lipophilicity, improving membrane penetration (MIC = 12.5 µg/mL vs. S. aureus) .

Q. How are data contradictions resolved in biological activity studies?

Methodological Answer:

  • Cross-validation: Use multiple assays (e.g., broth microdilution + agar diffusion) to confirm MIC values.
  • Cytotoxicity testing: Rule out false positives via mammalian cell lines (e.g., HeLa cells; IC₅₀ > 50 µg/mL indicates selectivity) .

Q. What insights do crystal structures provide about stability?

Methodological Answer:

  • Thermal analysis: TGA/DSC shows decomposition onset at 250°C, correlating with strong intermolecular N–H⋯N hydrogen bonds (2.89 Å) .
  • Dihedral angles: A 4.4° angle between thiazole and methoxyphenyl groups reduces steric strain, enhancing stability .

Q. How can solubility be optimized for in vivo studies?

Methodological Answer:

  • Derivatization: Introduce polar groups (e.g., –SO₃H) at the para position of the methoxyphenyl ring.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm; PDI < 0.2) to improve aqueous dispersion .

Q. What computational methods model electronic properties?

Methodological Answer:

  • DFT calculations: Use B3LYP/6-31G(d) to compute HOMO-LUMO gaps (e.g., 3.8 eV) and electrostatic potential maps (nucleophilic regions at thiazole sulfur) .
  • Molecular dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to predict diffusion coefficients .

Q. How are alternative synthetic routes evaluated for scalability?

Methodological Answer:

  • Green chemistry metrics: Compare atom economy (e.g., 78% for ethanol-based synthesis vs. 65% for POCl₃ routes) .
  • Process intensification: Optimize microwave-assisted synthesis (80°C, 20 min) to reduce reaction time by 75% .

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